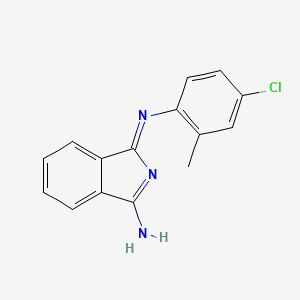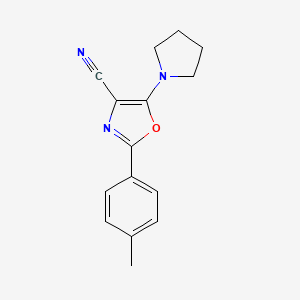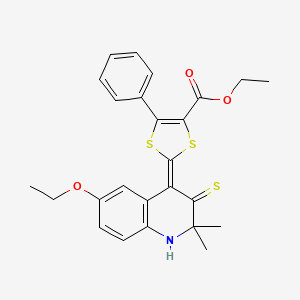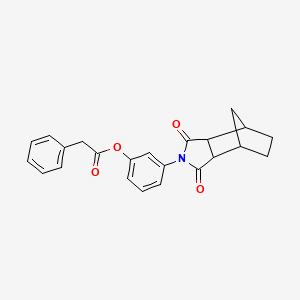
(Z)-4-chloro-N-(3-iminoisoindolin-1-ylidene)-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z)-N1-(4-CHLORO-2-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIIMINE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl group and an isoindole core, making it a subject of interest for researchers in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N1-(4-CHLORO-2-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIIMINE typically involves multiple steps, starting with the preparation of the chlorinated phenyl precursor. One common method involves the reaction of 4-chloro-2-methylphenyl isocyanate with a suitable amine under controlled conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
(1Z)-N1-(4-CHLORO-2-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIIMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
科学的研究の応用
(1Z)-N1-(4-CHLORO-2-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIIMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Researchers study its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound’s unique structure makes it useful in the development of advanced materials and catalysts.
作用機序
The mechanism by which (1Z)-N1-(4-CHLORO-2-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIIMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to various biological effects.
類似化合物との比較
Similar Compounds
4-Chloro-2-methylphenyl isocyanate: A precursor used in the synthesis of the target compound.
4-Chloro-2-methylphenol: Another related compound with similar structural features.
Uniqueness
What sets (1Z)-N1-(4-CHLORO-2-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIIMINE apart from similar compounds is its unique isoindole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C15H12ClN3 |
|---|---|
分子量 |
269.73 g/mol |
IUPAC名 |
3-(4-chloro-2-methylphenyl)iminoisoindol-1-amine |
InChI |
InChI=1S/C15H12ClN3/c1-9-8-10(16)6-7-13(9)18-15-12-5-3-2-4-11(12)14(17)19-15/h2-8H,1H3,(H2,17,18,19) |
InChIキー |
MLLDCINREPVMGF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)N=C2C3=CC=CC=C3C(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622687.png)

![Diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622705.png)
![6-Amino-4-(4-bromophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11622723.png)
![N-[2-(4-Methoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B11622729.png)
![N-ethyl-4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B11622730.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11622735.png)
![(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11622739.png)
![2-(4-chlorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11622741.png)
![2-[(2-hydroxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622743.png)

![4-[4-(4-Fluorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11622755.png)
![2-(4-chlorophenyl)-3-[2-(2,3-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11622756.png)

